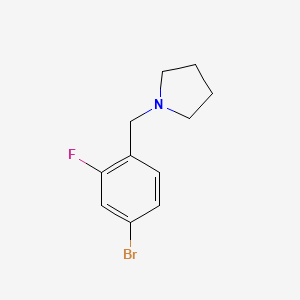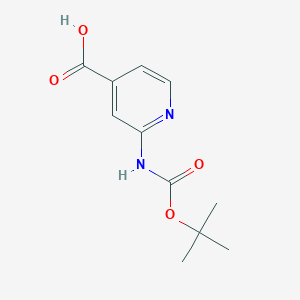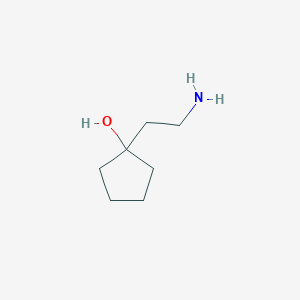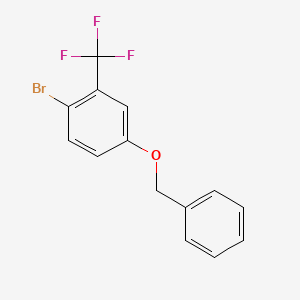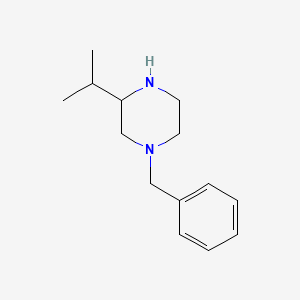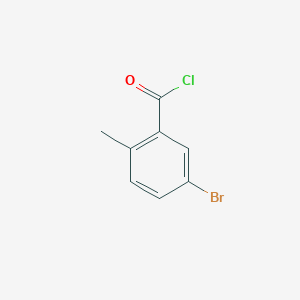
5-Bromo-2-methylbenzoyl chloride
Übersicht
Beschreibung
5-Bromo-2-methylbenzoyl chloride is a chemical compound with the molecular formula C8H6BrClO . It is a vital intermediate in the synthesis of numerous organic compounds.
Synthesis Analysis
The synthesis of 5-Bromo-2-methylbenzoyl chloride can be achieved through various methods. One method involves taking 2-chlorobenzoic acid as a raw material and carrying out a monobromination reaction in an NBS/sulfuric acid system . Another method involves using dimethyl terephthalate as the raw starting material, and the compound is prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .Molecular Structure Analysis
The molecular structure of 5-Bromo-2-methylbenzoyl chloride is represented by the formula C8H6BrClO . The exact mass of the molecule is 231.92906 g/mol .Physical And Chemical Properties Analysis
5-Bromo-2-methylbenzoyl chloride has a molecular weight of 233.49 g/mol . It has a computed XLogP3-AA value of 3.5, indicating its lipophilicity . It has a topological polar surface area of 17.1 Ų .Wissenschaftliche Forschungsanwendungen
- “5-Bromo-2-methylbenzoyl chloride” is a chemical compound with the molecular formula C8H6BrClO . It has a molecular weight of 233.491 g/mol .
- It falls under the category of Carbonyl Chlorides .
- It’s available for purchase for research purposes , but specific details about its applications in scientific research are not readily available.
- Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .
- Application: This compound may be used in the preparation of 1-bromo-3-heteroarylbenzene derivatives .
- Method: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The outcomes of these preparations are not provided in the source .
- Application: This compound is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
- Method: The synthesis involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
- Results: The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .
5-Bromo-2-methoxybenzenesulfonyl chloride
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid
- Application: This compound may be used in the preparation of 1-bromo-3-heteroarylbenzene derivatives .
- Method: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The outcomes of these preparations are not provided in the source .
- Application: This compound is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
- Method: The synthesis involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
- Results: The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .
5-Bromo-2-methoxybenzenesulfonyl chloride
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid
Safety And Hazards
Eigenschaften
IUPAC Name |
5-bromo-2-methylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGHNBXDSOKTPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70624873 | |
| Record name | 5-Bromo-2-methylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methylbenzoyl chloride | |
CAS RN |
21900-41-4 | |
| Record name | 5-Bromo-2-methylbenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21900-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-methylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

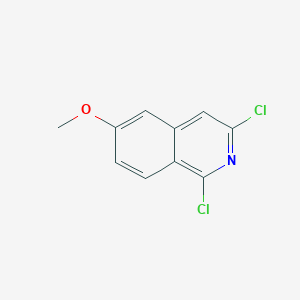
![Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B1344063.png)


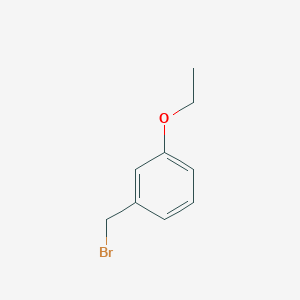


![4-(8-Fluoro-6-oxo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-CD]indol-2-YL)benzaldehyde](/img/structure/B1344078.png)
